

Comparative In Vivo Efficacy of Tas-108 in Antitumor Therapy

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Compound of Interest

Compound Name: Tas-108

Cat. No.: B1683770

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A Head-to-Head Analysis Against Fulvestrant and Tamoxifen in Preclinical Breast Cancer Models

This guide provides a comprehensive comparison of the in vivo antitumor activity of **Tas-108**, a novel steroidal antiestrogen, with established endocrine therapies, fulvestrant and tamoxifen. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology research, with a focus on hormone receptor-positive breast cancer.

Executive Summary

Tas-108 demonstrates significant antitumor efficacy in preclinical in vivo models of breast cancer. Its unique mechanism of action, functioning as a full antagonist of Estrogen Receptor Alpha (ER α) and a partial agonist of Estrogen Receptor Beta (ER β), translates to potent tumor growth inhibition, particularly in tamoxifen-resistant models.^[1] This guide summarizes key quantitative data from in vivo studies, provides detailed experimental methodologies for reproducibility, and visualizes the distinct signaling pathways of **Tas-108**, fulvestrant, and tamoxifen.

Comparative Antitumor Activity

The in vivo antitumor effects of **Tas-108**, fulvestrant, and tamoxifen have been evaluated in well-established breast cancer xenograft models, most commonly utilizing the ER-positive MCF-7 human breast cancer cell line.

Compound	Animal Model	Cell Line	Dosage	Tumor Growth Inhibition (TGI)	Source
Tas-108	Athymic nude mice	MCF-7	1 mg/kg/day (p.o.)	Inhibition of high exogenous E2-induced tumor growth noted, specific percentage not provided.	[1][2]
Fulvestrant	Nude mice	MCF-7	5 mg/mouse (s.c., single injection)	88% on day 40	[3]
Tamoxifen	Athymic nude mice	MDA-MB-468	100 mg/kg (p.o., 3x/week)	Significant tumor growth inhibition observed.	[4]
Tamoxifen	Athymic nude mice	HCC-1937	100 mg/kg (p.o., 3x/week)	No significant effect on tumor growth.	[4]

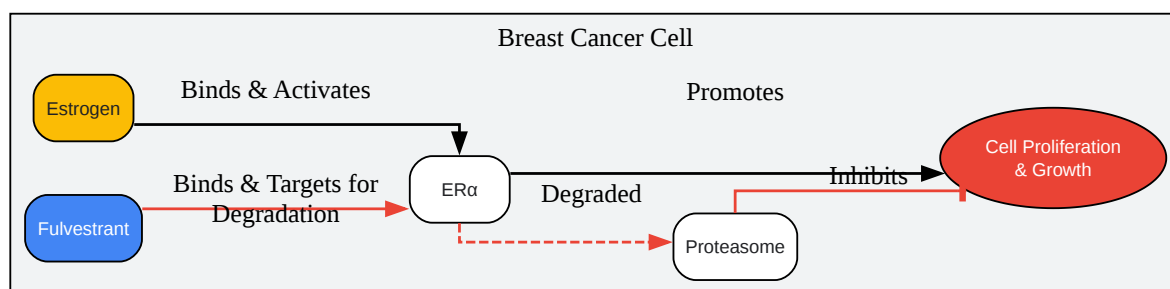
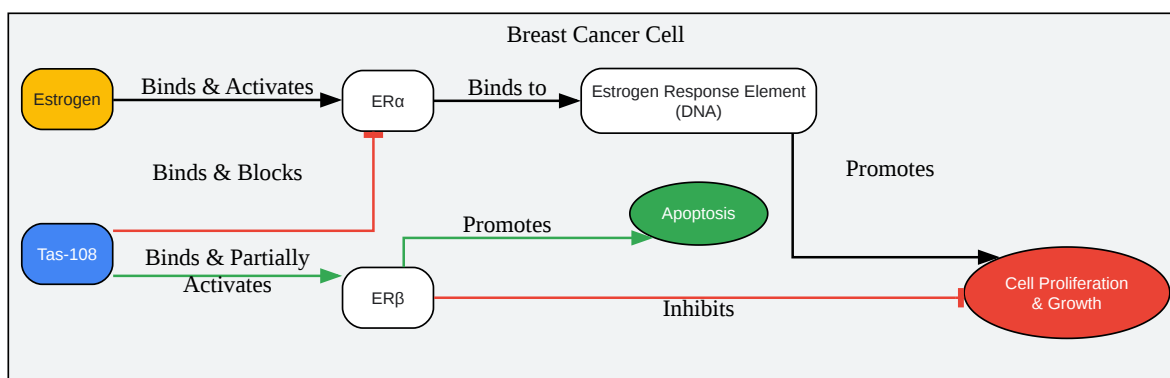
Note: Direct comparison of TGI percentages is challenging due to variations in experimental design, including dosage, administration route, and study duration. However, the available data indicates that both **Tas-108** and fulvestrant exhibit potent antitumor activity in MCF-7 xenograft models.

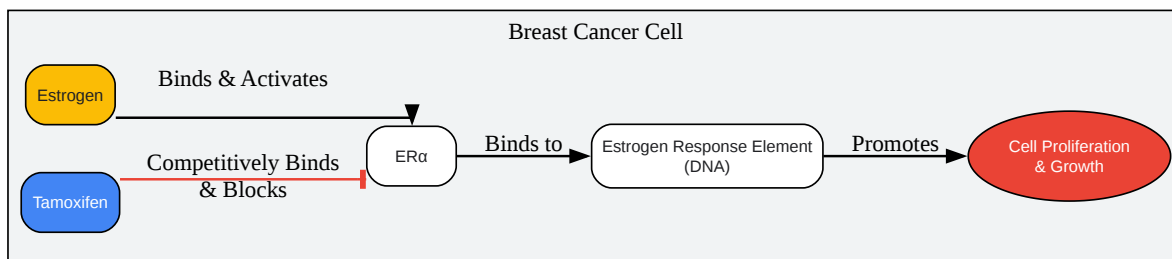
Signaling Pathways and Mechanism of Action

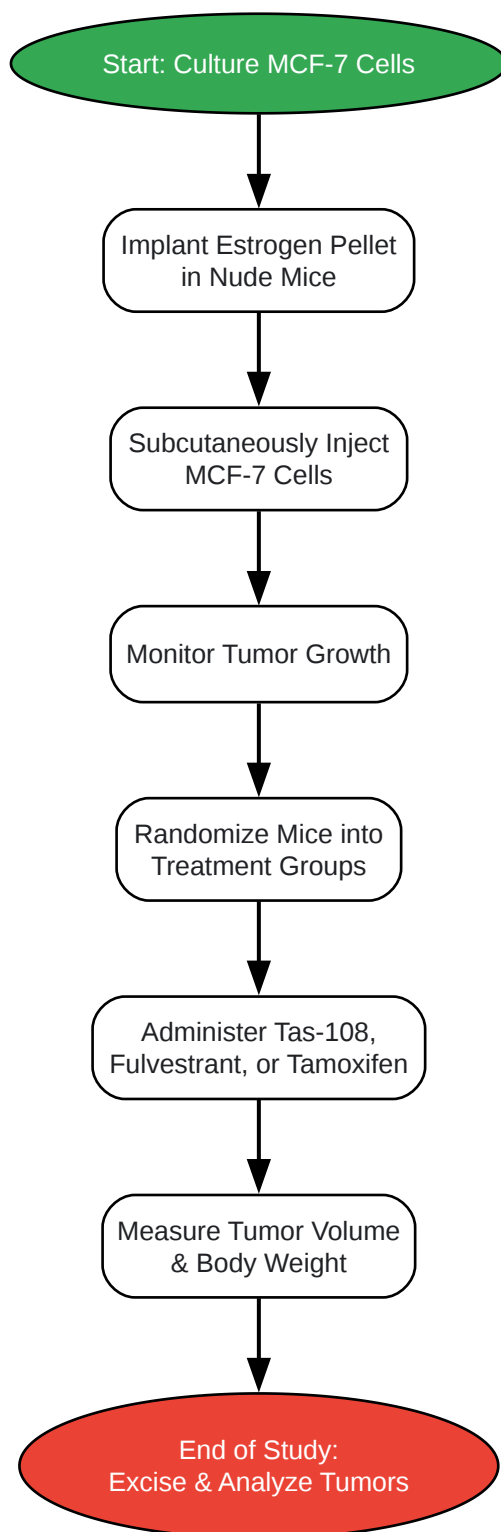
The distinct mechanisms of action of **Tas-108**, fulvestrant, and tamoxifen at the molecular level underpin their differential antitumor effects.

Tas-108 Signaling Pathway

Tas-108 exhibits a dual mechanism of action. It acts as a pure antagonist of ER α , completely blocking estrogen-dependent gene transcription.[1][2] Concurrently, it functions as a partial agonist of ER β , which is often associated with anti-proliferative effects in breast cancer.[1][2]







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